2-[Dichloro(methyl)silyl]ethyl acetate is an organosilicon compound with the molecular formula CHClOSi. This compound features a dichloromethylsilyl group attached to an ethyl acetate moiety, which imparts unique chemical properties that are valuable in various industrial and research applications. Its structure allows for diverse reactivity, making it a versatile intermediate in organic synthesis and materials science .
Research indicates that 2-[Dichloro(methyl)silyl]ethyl acetate may exhibit biological activity due to its ability to interact with biomolecules. The compound can modify biomolecules, enhancing their stability and functionality. Its potential applications in drug delivery systems are being explored, as it forms stable complexes with therapeutic agents, which could improve the efficacy of drug formulations .
The synthesis of 2-[Dichloro(methyl)silyl]ethyl acetate typically involves the reaction of dichloromethylsilane with ethyl acetate. This reaction is generally catalyzed by Lewis acids to enhance yield and purity.
In industrial settings, continuous flow reactors are often employed for the production of this compound. This method allows for precise control over reaction parameters and ensures consistent product quality. Advanced purification techniques such as distillation and chromatography are utilized to achieve high purity levels .
2-[Dichloro(methyl)silyl]ethyl acetate has a wide array of applications:
The interaction studies of 2-[Dichloro(methyl)silyl]ethyl acetate focus on its reactivity with nucleophilic sites on biomolecules. The covalent bonding facilitated by the silicon-chlorine bonds leads to modifications that can enhance the properties of the target molecules. These interactions are significant in developing new materials and therapeutic agents .
Several compounds share structural similarities with 2-[Dichloro(methyl)silyl]ethyl acetate:
Compared to these similar compounds, 2-[Dichloro(methyl)silyl]ethyl acetate is distinct due to the presence of the acetate group. This feature enhances its solubility in organic solvents and makes it particularly suitable for specific applications in organosilicon synthesis and drug delivery systems. The unique chemical properties imparted by the acetate group differentiate it from its analogs, allowing for broader utility in various chemical processes .
The IUPAC name 2-[dichloro(methyl)silyl]ethyl acetate reflects its structure: a methylsilyl group substituted with two chlorine atoms, connected via an ethyl acetate chain. The silicon atom is tetravalent, bonded to a methyl group, two chlorine atoms, and an ethyl acetate moiety.
Component | Description |
---|---|
Dichloromethylsilyl | Silicon atom bonded to one methyl group and two chlorine atoms (Si–CH₃Cl₂) |
Ethyl Acetate | Acetate ester group (–O–CO–CH₂CH₃) attached to the silicon-containing chain |
The compound is known by several synonyms, including ACETOXYETHYLMETHYLDICHLOROSILANE and 2-(Dichloromethylsilyl)ethyl acetate. Its CAS registry number is 5578-41-6, and it is classified under the European Community (EC) number 226-955-5.
Identifier | Value |
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CAS Number | 5578-41-6 |
Molecular Formula | C₅H₁₀Cl₂O₂Si |
Molecular Weight | 201.12 g/mol |
InChI | InChI=1S/C5H10Cl2O2Si/c1-5(8)9-3-4-10(2,6)7/h3-4H2,1-2H3 |
Organosilicon chemistry emerged in the 19th century with the synthesis of tetraethylsilane by Friedel and Crafts in 1863. However, systematic exploration began in the early 20th century through the work of Frederick Stanley Kipping, who developed methods for synthesizing organosilanes using Grignard reagents. The Müller-Rochow process (1941) later enabled industrial-scale production of methylchlorosilanes, a precursor to modern organosilicon compounds.
The compound’s synthesis aligns with the direct process: dichloromethylsilane reacts with ethyl acetate under catalytic conditions to form the silyl ester. This method leverages the electrophilic nature of silicon in chlorosilanes, enabling bond formation with nucleophilic oxygen in esters.
2-[Dichloro(methyl)silyl]ethyl acetate is pivotal in both synthetic chemistry and materials science due to its unique reactivity and stability.
Organosilicon esters are categorized by their silyl groups and ester functionalities. 2-[Dichloro(methyl)silyl]ethyl acetate belongs to the dichloromethylsilyl ester subclass, distinct from other silyl esters like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS).
2-[Dichloro(methyl)silyl]ethyl acetate is an organosilicon compound with the molecular formula C₅H₁₀Cl₂O₂Si and a molecular weight of 201.12 grams per mole [1]. The compound features a central silicon atom bonded to two chlorine atoms, one methyl group, and an ethyl chain that terminates in an acetate ester functionality [1]. The molecular structure can be represented by the simplified molecular-input line-entry system notation CC(=O)OCCSi(Cl)Cl, which illustrates the connectivity between the silicon center, the ethyl linker, and the acetate group [2].
The bonding characteristics of this compound are dominated by the tetrahedral geometry around the silicon atom, where the silicon-chlorine bonds exhibit significant ionic character due to the electronegativity difference between silicon and chlorine [3]. The silicon-carbon bonds display typical covalent characteristics, with the silicon atom forming stable sigma bonds to both the methyl substituent and the ethyl chain [3]. The acetate ester functionality maintains its characteristic planar geometry around the carbonyl carbon, with the ester oxygen participating in resonance stabilization [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₀Cl₂O₂Si | PubChem CID 79684 [1] |
Molecular Weight | 201.12 g/mol | PubChem calculation [1] |
IUPAC Name | 2-[dichloro(methyl)silyl]ethyl acetate | PubChem computation [1] |
InChI Key | PQRDQYBXXDZDBY-UHFFFAOYSA-N | PubChem computation [1] |
Exact Mass | 199.9827115 Da | PubChem computation [2] |
2-[Dichloro(methyl)silyl]ethyl acetate exists as a colorless liquid at room temperature and standard atmospheric pressure conditions [5]. The compound exhibits typical characteristics of organosilicon esters, maintaining its liquid state due to moderate intermolecular forces and the presence of polar silicon-chlorine bonds that contribute to dipole-dipole interactions [5]. The liquid nature of the compound at ambient conditions facilitates its handling and application in various synthetic procedures .
The compound exhibits a boiling point of 199.6°C at standard atmospheric pressure of 760 millimeters of mercury [5]. This relatively high boiling point reflects the molecular weight of the compound and the presence of polar silicon-chlorine bonds that enhance intermolecular attractions [5]. The thermal properties of the compound are influenced by the stability of both the silicon-chlorine bonds and the ester functionality under elevated temperature conditions [7]. Thermal decomposition pathways typically involve the preferential cleavage of silicon-chlorine bonds before significant degradation of the acetate ester occurs [7].
The density of 2-[Dichloro(methyl)silyl]ethyl acetate is reported as 1.162 grams per cubic centimeter at standard conditions [5]. This density value is consistent with the presence of heavy chlorine atoms and the silicon center, which contribute significantly to the overall molecular mass relative to the molecular volume [5]. The density measurement provides important information for stoichiometric calculations and volumetric handling procedures in synthetic applications [5].
The refractive index of the compound is measured as 1.4390, indicating the extent to which light is bent when passing through the liquid medium [5]. This optical property reflects the electronic polarizability of the molecule, which is influenced by the presence of silicon-chlorine bonds and the conjugated system of the acetate ester [5]. The refractive index value is within the typical range for organosilicon compounds containing halogen substituents [5].
The flash point of 2-[Dichloro(methyl)silyl]ethyl acetate is determined to be 74.5°C, representing the lowest temperature at which the vapor can ignite in the presence of an ignition source [5]. This relatively moderate flash point indicates that the compound requires careful handling procedures to prevent ignition under elevated temperature conditions [5]. The flash point value is influenced by the vapor pressure characteristics of the compound and the combustibility of the organic components [5].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-[Dichloro(methyl)silyl]ethyl acetate through analysis of both proton and carbon environments [2]. The compound exhibits characteristic resonances in ¹³C nuclear magnetic resonance spectroscopy that correspond to the acetate carbonyl carbon, the ethyl chain carbons, the silicon-bound methyl carbon, and the silicon center in ²⁹Si nuclear magnetic resonance spectroscopy [2]. The chemical shifts observed in nuclear magnetic resonance spectra reflect the electronic environment around each nucleus, with the silicon-bound carbons showing downfield shifts due to the electron-withdrawing effect of the silicon-chlorine bonds [8].
Proton nuclear magnetic resonance spectroscopy reveals distinct multipicity patterns for the ethyl chain protons, with coupling constants that provide information about the conformational preferences of the molecule [8]. The acetate methyl protons appear as a singlet due to the lack of vicinal coupling, while the silicon-bound methyl protons exhibit characteristic chemical shifts influenced by the electronegativity of the silicon center [8].
Infrared spectroscopy of 2-[Dichloro(methyl)silyl]ethyl acetate reveals characteristic absorption bands that correspond to the major functional groups present in the molecule [9]. The acetate ester functionality exhibits a strong carbonyl stretching vibration typically observed around 1740-1750 cm⁻¹, which is characteristic of ester compounds [10]. The silicon-chlorine bonds produce distinctive stretching vibrations in the region of 500-600 cm⁻¹, with the exact frequency dependent on the coordination environment of the silicon atom [9].
Additional infrared absorption bands include carbon-hydrogen stretching vibrations from both the methyl and ethyl groups, appearing in the 2800-3000 cm⁻¹ region [10]. The silicon-carbon stretching vibrations contribute to the fingerprint region of the spectrum, providing unique identification characteristics for the compound [9]. The infrared spectrum serves as a valuable tool for confirming the presence of both the organosilicon and ester functionalities [10].
Mass spectrometry fragmentation analysis of 2-[Dichloro(methyl)silyl]ethyl acetate reveals characteristic breakdown patterns that provide structural information about the compound [11]. The molecular ion peak appears at mass-to-charge ratio 201, corresponding to the intact molecular structure [11]. Primary fragmentation pathways involve the loss of chlorine atoms from the silicon center, producing fragments with mass-to-charge ratios corresponding to [M-Cl]⁺ and [M-2Cl]⁺ ions [11].
Secondary fragmentation processes include the cleavage of the silicon-carbon bonds, leading to the formation of silicon-containing fragments and organic fragments derived from the acetate ester portion [11]. The base peak often corresponds to fragments containing the silicon center with attached methyl and remaining chlorine substituents [12]. Fragmentation patterns also show the characteristic loss of the acetate group (CH₃CO₂, mass 59), which is a common fragmentation pathway for ester-containing compounds [11].
The isotope pattern observed in the mass spectrum reflects the natural abundance of chlorine isotopes, with the molecular ion cluster showing the characteristic pattern for dichlorine-containing compounds [13]. This isotope pattern serves as additional confirmation of the molecular composition and assists in structural elucidation [13].
The molecular orbital structure of 2-[Dichloro(methyl)silyl]ethyl acetate is characterized by the interaction between silicon d-orbitals and the electronegative chlorine atoms [14]. The highest occupied molecular orbitals are primarily localized on the chlorine atoms and the oxygen atoms of the acetate ester, reflecting the electron-rich nature of these centers [14]. The lowest unoccupied molecular orbitals involve silicon-chlorine antibonding orbitals, which are accessible for nucleophilic attack reactions [3].
The molecular orbital analysis reveals significant orbital mixing between the silicon center and the attached substituents, with the chlorine atoms contributing substantially to both bonding and antibonding orbital combinations [14]. The acetate ester portion of the molecule maintains largely independent orbital character, with minimal direct orbital interaction with the silicon center due to the intervening ethyl chain [14].
The silicon-chlorine bonds in 2-[Dichloro(methyl)silyl]ethyl acetate exhibit considerable ionic character due to the electronegativity difference between silicon and chlorine [3]. These bonds are characterized by significant polarization, with partial positive charge on the silicon atom and partial negative charge on the chlorine atoms [15]. The bond lengths of silicon-chlorine bonds in this compound are typical for organochlorosilanes, measuring approximately 2.0-2.1 Ångströms [9].
The silicon-chlorine bonds demonstrate high reactivity toward nucleophilic substitution reactions, with the silicon center acting as an electrophilic site [3]. The strength of these bonds is intermediate between purely covalent and purely ionic bonds, making them susceptible to hydrolysis and other nucleophilic displacement reactions [16]. The electronic properties of the silicon-chlorine bonds are influenced by the electron-donating methyl group and the electron-withdrawing effect of the ethyl acetate chain [3].
The silicon-carbon bonds in the compound display typical characteristics of organosilicon compounds, with bond lengths slightly longer than carbon-carbon bonds due to the larger atomic radius of silicon [7]. The silicon-methyl bond exhibits single bond character with minimal multiple bond contribution, while the silicon-ethyl bond shows similar characteristics [7]. These bonds are generally stable under ambient conditions but can be activated under specific reaction conditions [7].
The electronic nature of the silicon-carbon bonds is influenced by the hyperconjugation effects between the carbon-hydrogen bonds and the electron-deficient silicon center [17]. The silicon-carbon bonds contribute to the overall stability of the molecule and provide sites for potential chemical modification through various organosilicon chemistry reactions [7].
The silicon-chlorine bonds in 2-[Dichloro(methyl)silyl]ethyl acetate exhibit high reactivity toward nucleophilic substitution reactions due to the electrophilic nature of the silicon center [3]. These bonds undergo facile displacement reactions with alcohols, amines, and other nucleophiles, leading to the formation of new silicon-heteroatom bonds [3]. The reactivity of the silicon-chlorine bonds is enhanced by the electron-withdrawing effect of the chlorine atoms, which increases the electrophilicity of the silicon center .
The kinetics of silicon-chlorine bond cleavage reactions typically follow second-order mechanisms, with the rate dependent on both the concentration of the silicon compound and the attacking nucleophile [3]. The activation energy for silicon-chlorine bond cleavage is generally lower than that required for carbon-chlorine bond cleavage, reflecting the greater polarization of the silicon-chlorine bonds [3]. Temperature and solvent effects significantly influence the reaction rates, with polar solvents accelerating nucleophilic substitution processes [3].
The acetate ester functionality in 2-[Dichloro(methyl)silyl]ethyl acetate demonstrates moderate stability under neutral conditions but shows susceptibility to both acidic and basic hydrolysis [4]. The ester group maintains its structural integrity under anhydrous conditions and exhibits typical ester reactivity patterns [4]. The stability of the ester functionality is enhanced by the electron-withdrawing effect of the silicon-chlorine bonds, which reduces the nucleophilicity of the ester oxygen atoms [4].
Under basic conditions, the ester undergoes saponification reactions to produce the corresponding carboxylate salt and alcohol [18]. The rate of ester hydrolysis is influenced by the electronic environment created by the silicon-containing substituent, with electron-withdrawing groups generally accelerating the hydrolysis process [4]. The ester functionality can also participate in transesterification reactions under appropriate catalytic conditions [4].
2-[Dichloro(methyl)silyl]ethyl acetate exhibits significant susceptibility to hydrolysis reactions due to the presence of both silicon-chlorine bonds and the ester functionality [18]. The silicon-chlorine bonds undergo rapid hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid [15]. This hydrolysis reaction is accelerated by both acidic and basic conditions, with the rate of reaction depending on the pH of the aqueous medium [18].
The hydrolysis of the silicon-chlorine bonds typically occurs more rapidly than the hydrolysis of the ester functionality, resulting in the initial formation of dichlorosilanol intermediates [15]. Complete hydrolysis leads to the formation of siloxane polymers through condensation of silanol groups, accompanied by the liberation of hydrochloric acid [15]. The ester group undergoes concurrent or subsequent hydrolysis, depending on the reaction conditions, ultimately yielding acetic acid and the corresponding alcohol [18].